2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound with unique structural attributes that render it noteworthy in scientific research. This compound's intricate assembly, including the propan-2-ylsulfanyl and thiadiazolylpiperazine moieties, ensures its relevance in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic synthesis processes. Key steps often include:
Alkylation reactions to introduce the propan-2-ylsulfanyl group.
Cyclization reactions to form the 1,2,5-thiadiazole ring.
Coupling reactions to attach the piperazine unit and other functional groups under controlled conditions of temperature, pressure, and pH.
Industrial Production Methods
Large-scale industrial production of this compound may involve:
Optimizing reaction conditions for higher yield.
Using continuous flow reactors to streamline processes.
Employing catalytic systems to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound is prone to various chemical reactions, including:
Oxidation: : Can occur at the sulfanyl group, producing sulfoxides or sulfones.
Reduction: : Targeting the thiadiazole ring or other electrophilic sites.
Substitution: : Commonly at the aromatic ring or the piperazine unit.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Lewis acids or bases, appropriate solvents like dichloromethane or acetonitrile.
Major Products
These reactions yield various derivatives, such as oxidized sulfoxides/sulfones and reduced amines. The substitution reactions provide an array of functionalized aromatic compounds.
Scientific Research Applications
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one finds extensive use in:
Chemistry: : Serving as a precursor for more complex organic molecules.
Biology: : Acting as a probe or ligand in studying enzyme activities and receptor binding.
Medicine: : Potential therapeutic uses, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the synthesis of advanced materials and in pharmaceuticals.
Mechanism of Action
The compound's mechanism involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and piperazine rings play crucial roles in binding interactions, while the propan-2-ylsulfanyl group influences the overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Compared to other thiadiazole or piperazine derivatives, this compound stands out due to:
Unique structural motifs: : Combines propan-2-ylsulfanyl and thiadiazole groups.
Enhanced reactivity: : Offers diverse chemical transformations.
Versatile applications: : Broad range of scientific and industrial uses.
Similar Compounds
4-(Propan-2-ylsulfanyl)phenyl derivatives
1,2,5-Thiadiazole compounds
Piperazine-based structures with various substituents
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Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS2/c1-13(2)23-15-5-3-14(4-6-15)11-17(22)21-9-7-20(8-10-21)16-12-18-24-19-16/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOGVYWQMFOHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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